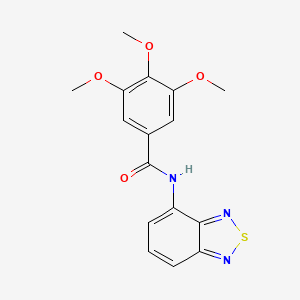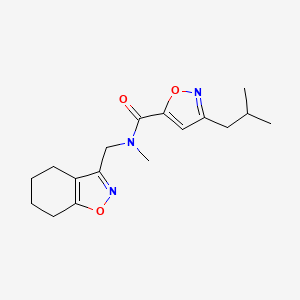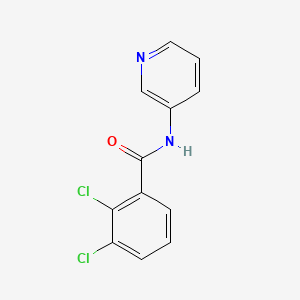
N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have garnered interest due to their potential in antibacterial and antifungal applications. The interest in synthesizing derivatives like this one arises from their structural complexity and potential therapeutic properties, excluding their drug use and dosage aspects.
Synthesis Analysis
The synthesis of compounds similar to N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide typically involves condensation reactions, where precursor molecules are reacted to form the desired compound. This process often employs strong bases like sodium ethoxide and aims to explore the potential therapeutic properties of these compounds (Zala, Dave, & Undavia, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like NMR spectroscopy, IR spectroscopy, and sometimes X-ray crystallography. These methods help in establishing the structural integrity and the presence of specific functional groups in the synthesized compounds (Nagarajaiah & Begum, 2015).
Chemical Reactions and Properties
Compounds of this nature undergo various chemical reactions, including cyclocondensation, which are crucial for their synthesis. These reactions are influenced by factors such as the presence of strong bases, the reactivity of precursor compounds, and the specific conditions under which the synthesis is carried out (Helal et al., 2013).
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Novel derivatives, including structures related to the given compound, have demonstrated promising antioxidant and anticancer activities. For instance, certain derivatives were found to exhibit antioxidant activity superior to ascorbic acid and showed cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The study highlighted the potential for these compounds in cancer therapy due to their significant cytotoxic effects against specific cancer cell lines (Tumosienė et al., 2020).
Antimicrobial and Cytotoxic Activities
Another study synthesized new thiazole derivatives to investigate their antimicrobial and cytotoxic activities. Some compounds showed high antibacterial activity, while others displayed anticandidal effects against specific strains. Additionally, cytotoxic activities were tested against various cell lines, revealing compounds with significant cytotoxicity, suggesting potential for further exploration in antimicrobial and cancer treatment research (Dawbaa et al., 2021).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives containing the N-(6-methoxynaphthalen-1-yl)propanamide structure aimed to identify anti-inflammatory agents. This research found compounds with analgesic and anti-inflammatory properties, suggesting these derivatives could serve as leads for the development of new therapeutic agents (Thabet et al., 2011).
Antibacterial and Antifungal Agents
Research on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. These studies highlight the potential of these compounds in treating microbial infections, with specific derivatives outperforming traditional antimicrobial drugs (Helal et al., 2013).
Novel Naphthyridine Derivative for Melanoma Treatment
A novel naphthyridine derivative demonstrated anticancer activity in human malignant melanoma cell line A375, inducing necroptosis at low concentrations and apoptosis at high concentrations. This finding indicates the compound's potential as a chemical substance for melanoma treatment, showcasing the therapeutic versatility of naphthalene derivatives (Kong et al., 2018).
Propiedades
IUPAC Name |
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12-17(23-11-19-12)8-9-18(21)20-16-5-3-4-13-10-14(22-2)6-7-15(13)16/h6-7,10-11,16H,3-5,8-9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEBWSHMIJVFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
![2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzamide](/img/structure/B5588397.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)

![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)
![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)
![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)